5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile: is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts distinct chemical properties, making it a valuable building block in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Uniqueness
5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its carboxylic acid or ester counterparts.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane-7-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-6-1-7(10-3-6)4-9-5-7/h6,9H,1,3-5H2 |
InChI Key |
KJUQFBHSHLSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12CNC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.